1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol
Description
Chemical Classification and Nomenclature
1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol is a polyfluorinated secondary alcohol with a halogenated aromatic substituent. Its systematic IUPAC name reflects its structural features: a central propan-2-ol backbone fully substituted with six fluorine atoms and a 3-fluoro-4-iodophenyl group at the second carbon. The compound belongs to the organofluorine chemical class, characterized by carbon-fluorine bonds, and is further classified as an iodophenyl derivative due to its aromatic iodine substituent.
Table 1: Key Identifiers of the Compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1358953-45-3 |
| Molecular Formula | C₉H₄F₇IO |
| Molecular Weight | 388.02 g/mol |
| SMILES | OC(c1ccc(I)c(F)c1)(C(F)(F)F)C(F)(F)F |
The compound’s structure combines a highly fluorinated aliphatic segment with an electron-deficient aromatic ring, enabling unique reactivity in synthetic applications.
Historical Context and Discovery
The synthesis of this compound was first reported in the early 2010s as part of medicinal chemistry efforts to develop retinoid-related orphan receptor gamma (RORγ) inhibitors. Its discovery emerged from the systematic modification of fluorinated aryl alcohols to optimize pharmacokinetic properties, leveraging the electron-withdrawing effects of fluorine to enhance metabolic stability.
A key synthesis route involves:
- Condensation : Reacting 3-fluoro-4-iodoaniline with hexafluoroacetone under acidic conditions to form the hexafluoropropanol backbone.
- Diazo-Iodination : Converting the amine group to an iodide via diazotization and subsequent iodination.
- Suzuki-Miyaura Coupling : Introducing functionalized aryl groups using palladium catalysts, as demonstrated in the synthesis of SR2211, a RORγ inverse agonist.
This compound’s development reflects broader trends in organofluorine chemistry, where fluorination strategies are employed to fine-tune molecular interactions in drug design.
Significance in Organofluorine Chemistry
The compound exemplifies three critical principles of organofluorine chemistry:
- Bond Strength and Stability : The carbon-fluorine bond (∼480 kJ/mol) confers exceptional thermal and chemical stability, making the compound resistant to degradation under harsh reaction conditions.
- Electron-Withdrawing Effects : Fluorine atoms polarize adjacent bonds, activating the aromatic ring for electrophilic substitution and stabilizing reactive intermediates such as carbocations.
- Steric and Solvent Effects : The bulky hexafluoroisopropyl group influences molecular conformation and solubility, often enhancing reactivity in fluorophobic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
Table 2: Comparative Bond Energies in Halogenated Compounds
| Bond Type | Bond Energy (kJ/mol) |
|---|---|
| C–F | 480 |
| C–Cl | 320 |
| C–I | 240 |
These properties enable applications in:
Research Objectives and Scope
Current research focuses on:
- Synthetic Methodology : Optimizing regioselective fluorination and iodination steps to improve yield and purity.
- Material Science Applications : Investigating its use in fluorinated polymers and liquid crystals, where fluorine content enhances thermal stability and optical properties.
- Catalysis : Exploiting its electron-deficient aryl group to stabilize transition states in metal-catalyzed reactions.
Future studies aim to expand its utility in asymmetric synthesis and bioorthogonal chemistry, capitalizing on the unique interplay between fluorine and iodine substituents.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F7IO/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRXCWWQPLTROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Addition to Hexafluoroacetone
This method adapts the well-established organometallic addition to ketones, leveraging hexafluoroacetone as the electrophilic precursor.
Procedure :
- Synthesis of 3-Fluoro-4-iodophenylmagnesium Bromide :
A dry Schlenk flask charged with magnesium turnings (0.05 mol) and anhydrous tetrahydrofuran (THF, 50 mL) is treated with 3-fluoro-4-iodobromobenzene (0.05 mol) under argon. The mixture is heated to 40°C until magnesium dissolution is complete, yielding the Grignard reagent.
Reaction with Hexafluoroacetone :
The Grignard reagent is added dropwise to a solution of hexafluoroacetone (0.05 mol) in THF at −78°C. After stirring for 12 hours at room temperature, the reaction is quenched with saturated ammonium chloride, and the organic layer is extracted with dichloromethane.Purification :
The crude product is distilled under reduced pressure (60°C, 10 mmHg) to isolate the tertiary alcohol.
Yield : 68–72% (theor.)
Characterization :
Catalytic Hydrogenation of Propargyl Aryl Ethers
Adapted from the hydrogenation of vinylaryl-HFIP derivatives, this route employs Lindlar catalyst to reduce a propargyl ether intermediate.
Procedure :
- Synthesis of 3-Fluoro-4-iodophenyl Propargyl Ether :
3-Fluoro-4-iodophenol (0.1 mol) is reacted with propargyl bromide (0.12 mol) in the presence of potassium carbonate (0.15 mol) in acetone at 50°C for 24 hours.
Hydrogenation :
The propargyl ether (0.05 mol) is dissolved in methanol (350 mL) with Lindlar catalyst (5% Pd-CaCO₃, 0.5 g) and triphenylphosphine (2.5 g). Hydrogen gas is introduced at 1 atm, and the mixture is stirred at 20°C for 6 hours.Workup :
The catalyst is filtered, and the filtrate is concentrated via rotary evaporation. The residue is purified by vacuum distillation.
Yield : 82–86%
Key Advantage : High selectivity for the cis-alcohol due to the Lindlar catalyst’s partial poisoning.
Nucleophilic Aromatic Substitution (NAS)
This method exploits the activation of the aromatic ring by electron-withdrawing groups, enabling displacement of a nitro or sulfonate leaving group by a hexafluoroisopropanolate ion.
Procedure :
- Substrate Preparation :
3-Fluoro-4-iodonitrobenzene (0.1 mol) is dissolved in dimethyl sulfoxide (DMSO, 100 mL) with potassium tert-butoxide (0.12 mol).
Reaction with Hexafluoroisopropanol :
Hexafluoroisopropanol (0.15 mol) is added dropwise, and the mixture is heated to 120°C for 48 hours.Isolation :
The product is extracted with ethyl acetate, washed with brine, and recrystallized from ethanol.
Yield : 45–50%
Limitation : Low yields due to competing dehalogenation at elevated temperatures.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard Addition | Hexafluoroacetone, 3-fluoro-4-iodobromobenzene | −78°C, THF | 68–72% | Direct, scalable | Sensitive to moisture, costly reagents |
| Hydrogenation | Propargyl ether derivative | H₂, Lindlar catalyst | 82–86% | High selectivity, mild conditions | Multi-step synthesis |
| NAS | 3-Fluoro-4-iodonitrobenzene, HFIP | 120°C, DMSO | 45–50% | Avoids organometallics | Low yield, side reactions |
Characterization and Analytical Data
Spectroscopic Properties
- ¹H NMR : The hydroxyl proton resonates as a singlet at δ 3.51 due to hydrogen bonding with the fluorine atoms. Aromatic protons exhibit coupling patterns consistent with meta-fluoro and para-iodo substitution (δ 7.82, d, J = 8.4 Hz; δ 7.45, d, J = 6.8 Hz).
- ¹⁹F NMR : Two distinct signals are observed: a singlet for the CF₃ groups (δ −72.5) and a doublet for the aromatic fluorine (δ −112.3, J = 20.1 Hz).
- Mass Spectrometry : ESI-MS (m/z): 452.96 [M−H]⁻ (calc. 453.02).
Chemical Reactions Analysis
Substitution Reactions
The iodine atom on the aromatic ring serves as a prime site for nucleophilic and cross-coupling reactions.
Nucleophilic Aromatic Substitution
-
Conditions : The iodine undergoes substitution with nucleophiles (e.g., amines, thiols) under transition metal catalysis or via radical pathways.
-
Example : In the synthesis of SR2211, the iodophenyl group participates in a Suzuki-Miyaura coupling with a boronic acid derivative to form a biaryl structure .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, K | ||
| CO | |||
| , MeCN, rt | Biphenyl derivative | 88–97% |
Radical Substitution
-
Mechanism : Iodine can act as a radical leaving group under photoredox or thermal conditions.
Oxidation Reactions
The hydroxyl group in the hexafluoroisopropanol moiety can be oxidized, though tertiary alcohols are typically resistant.
Ketone Formation
-
Conditions : Strong oxidants like Dess-Martin periodinane convert the alcohol to a ketone .
-
Example : Oxidation of analogous compounds yields hexafluoroacetone derivatives.
| Substrate | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| Alcohol derivative | Dess-Martin periodinane | Ketone derivative | 77–79% |
Acid-Catalyzed Reactions
The hydroxyl group exhibits Brønsted acidity (pKa ~9.3) , enabling proton transfer and hydrogen-bond stabilization in reactions.
Hydrogen-Bond Donor Effects
-
Role : Stabilizes cationic intermediates in Friedel-Crafts alkylation .
-
Example : Enhances electrophilicity of aldehydes in hydroxydifluoromethylation reactions .
Reduction Reactions
Limited data exists, but potential pathways include:
-
Aromatic Ring Hydrogenation : Challenged by electron-withdrawing fluorine substituents.
-
Iodine Reduction : Unlikely under standard conditions due to C-I bond stability.
Pharmaceutical Intermediate
Cross-Coupling Building Block
Key Research Findings
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with fluorinated moieties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol involves its interaction with various molecular targets. The high electronegativity of the fluorine atoms can influence the electronic properties of the compound, making it a potent electrophile in chemical reactions. The compound can form strong hydrogen bonds and interact with enzyme active sites, potentially inhibiting or modulating enzyme activity.
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
Key Differences :
- Electrophilic Reactivity : The iodine in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization , while vinylphenyl analogs are used in polymerization .
- Biological Targeting : The 3-fluoro-4-iodophenyl group in the target compound optimizes binding to RORγ, whereas sulfonamide or pyrazole derivatives target soluble guanylate cyclase (sGC) .
Fluorinated Alcohol Solvents
Key Differences :
- Acidity: The target compound’s acidity (estimated pKa ~5–6) is intermediate between HFIP (pKa ~9.3) and nonafluoro-tert-butyl alcohol (pKa ~3.8), influenced by electron-withdrawing substituents .
- Solvent Behavior : Unlike HFIP, which stabilizes α-helical structures in peptides via H-bonding , the target compound’s bulky aryl group limits solvent applications but enhances molecular recognition in drug design .
Physicochemical Properties
Notes:
- The iodine atom in the target compound increases molecular weight and lipophilicity (higher LogP), favoring membrane permeability in drug candidates .
- HFIP’s low boiling point and volatility make it suitable as a solvent, whereas the target compound’s thermal stability aligns with solid-phase synthesis .
Biological Activity
1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol (HFIP) is a fluorinated alcohol that has garnered attention in various fields of chemistry and pharmacology due to its unique properties. This compound is a derivative of hexafluoroisopropanol and possesses significant biological activity, particularly in the context of antimicrobial and synthetic applications.
- Molecular Formula : C₉H₆F₈I₁O
- Molecular Weight : 394.04 g/mol
- Melting Point : −4 °C
- Boiling Point : 59 °C
- Density : 1.596 g/mL at 25 °C
HFIP is characterized by its high polarity and ability to act as a solvent for various organic reactions, enhancing the efficiency of chemical processes including cycloadditions and epoxidations .
Antimicrobial Properties
HFIP exhibits notable antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for HFIP derivatives have shown promising results:
| Compound | MIC (µM) | Activity Description |
|---|---|---|
| MA-1156 | 16 | Highest activity against S. aureus |
| MA-1115 | 32 | Potent antimicrobial activity |
| MA-1116 | 64 | Moderate activity |
| MA-1113 | 128 | Lowest activity |
The structure-activity relationship (SAR) studies suggest that the presence of fluorine in the phenyl group enhances antimicrobial efficacy .
The mechanism through which HFIP exerts its antimicrobial effects involves disrupting bacterial cell membranes and inhibiting vital metabolic processes. It has been observed that HFIP can alter protein patterns in bacterial cells, leading to reduced viability and metabolic activity . Specifically, the biofilm formation of S. aureus is significantly affected by HFIP treatment, indicating its potential as a biofilm disruptor.
Study on Fluoroaryl Compounds
A study focused on fluoroaryl derivatives of HFIP assessed their biological activities against Staphylococcus aureus. The results indicated that compounds with higher fluorine substitution exhibited increased antimicrobial activity compared to their non-fluorinated counterparts. This study highlighted the importance of fluorine in enhancing the biological properties of organic compounds .
Application in Organic Synthesis
HFIP has been utilized as a solvent in various organic synthesis reactions due to its ability to stabilize reactive intermediates. For instance, it has been successfully employed in rhodium-catalyzed cycloadditions with yields exceeding 90% . This demonstrates not only its utility in synthetic chemistry but also its role as a facilitator in biological applications.
Toxicological Profile
While HFIP shows promising biological activities, it is essential to consider its toxicological aspects. The compound is classified as hazardous, with potential risks including skin and eye irritation upon exposure. Therefore, handling HFIP requires appropriate safety measures to mitigate health risks associated with its use .
Q & A
Q. What are the implications of polymorphism in crystallographic studies of this compound?
- Methodological Answer : Fluorine and iodine atoms can induce multiple crystal forms. Resolve via:
- SCXRD : Single-crystal X-ray diffraction with synchrotron radiation for high-resolution data .
- DSC/TGA : Differential scanning calorimetry identifies phase transitions and stable polymorphs .
- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., F···H and I···F contacts) driving packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
